Di-tert-butyl benzene-1,4-dicarboperoxoate

Catalog No.
S14271910
CAS No.
21578-94-9
M.F
C16H22O6
M. Wt
310.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl benzene-1,4-dicarboperoxoate

CAS Number

21578-94-9

Product Name

Di-tert-butyl benzene-1,4-dicarboperoxoate

IUPAC Name

ditert-butyl benzene-1,4-dicarboperoxoate

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

InChI

InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-7-9-12(10-8-11)14(18)20-22-16(4,5)6/h7-10H,1-6H3

InChI Key

MEBDAPKZBGYVCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=C(C=C1)C(=O)OOC(C)(C)C

Di-tert-butyl benzene-1,4-dicarboperoxoate is a chemical compound characterized by its unique structure, which features two tert-butyl groups and a dicarboperoxoate functional group. Its molecular formula is C14H22O4C_{14}H_{22}O_{4} and it possesses a molecular weight of approximately 250.33 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to its reactivity and stability under certain conditions.

Typical of peroxo compounds, including:

  • Decomposition: Under heat or catalytic conditions, di-tert-butyl benzene-1,4-dicarboperoxoate can decompose to release oxygen and form corresponding hydroxy compounds.
  • Oxidation Reactions: It can act as an oxidizing agent in organic reactions, facilitating the oxidation of alcohols to ketones or aldehydes.
  • Polymerization Initiator: The compound can initiate radical polymerization processes by generating free radicals upon decomposition.

The synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate typically involves the following methods:

  • Direct Peroxidation: The reaction of di-tert-butyl benzene with hydrogen peroxide in the presence of an acid catalyst can yield the desired dicarboperoxoate.
  • Carboxylation followed by Peroxidation: Starting from di-tert-butyl benzene, a carboxylation reaction can introduce carboxylic acid groups, followed by treatment with peracetic acid or other peroxidizing agents to form the dicarboperoxoate .

Di-tert-butyl benzene-1,4-dicarboperoxoate has several applications:

  • Organic Synthesis: It serves as a reagent in organic synthesis for the introduction of peroxo groups into organic molecules.
  • Polymer Chemistry: The compound is utilized as a polymerization initiator in the production of various polymers and copolymers.
  • Curing Agents: It is employed as a curing agent in epoxy resins and other thermosetting plastics due to its ability to generate radicals that promote cross-linking.

Interaction studies involving di-tert-butyl benzene-1,4-dicarboperoxoate are essential for understanding its reactivity and safety profile. Preliminary studies indicate that it may interact with various nucleophiles and electrophiles in organic reactions. Its behavior in biological systems also warrants investigation to assess potential toxicity or beneficial effects when interacting with cellular components.

Di-tert-butyl benzene-1,4-dicarboperoxoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1,4-Di-tert-butylbenzeneTwo tert-butyl groups on a benzene ringCommon solvent and intermediate in organic synthesis
1,1'-Oxybis(2,4-di-tert-butylbenzene)Dimeric structure with ether linkExhibits different reactivity due to ether linkage
Di-tert-butyl dicarbonateTwo tert-butyl groups with carbonate functionalityUsed primarily as a protecting group in organic synthesis

The uniqueness of di-tert-butyl benzene-1,4-dicarboperoxoate lies in its dicarboperoxoate functional group, which imparts distinct oxidative properties not found in simpler alkylated benzenes or carbonate derivatives.

Radical-Initiated Polymerization Techniques

Radical-initiated polymerization leverages the labile peroxygen bonds in di-tert-butyl benzene-1,4-dicarboperoxoate to generate tert-butoxy radicals, which act as chain initiators. The compound’s decomposition under thermal or photolytic conditions produces two tert-butoxy radicals per molecule, enabling efficient initiation of vinyl monomer polymerization. For instance, studies using carbon-14-labeled di-tert-butyl peroxide analogs demonstrate that tert-butoxy radicals preferentially initiate styrene polymerization via hydrogen abstraction or direct addition to monomer double bonds.

A critical factor in this process is the solvent environment. In aromatic hydrocarbons like benzene, the tert-butoxy radicals exhibit minimal chain-transfer activity, leading to high-molecular-weight polymers with terminal ether groups. Conversely, in aliphatic solvents, radical scavenging by hydrogen abstraction from the solvent dominates, reducing initiation efficiency. The dissociation kinetics of the peroxide are temperature-dependent, with an Arrhenius activation energy of approximately 130–150 kJ/mol, as derived from labeled tracer experiments.

Peroxy Ester Functionalization Strategies

The synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate involves condensation reactions between tert-butyl hydroperoxide and diisopropylbenzene derivatives. A one-step methodology employs 2-isopropyl benzene alcohol, tert-butyl peroxide, and sulfuric acid in the presence of sodium perchlorate as a co-catalyst. The reaction proceeds via acid-catalyzed nucleophilic substitution, where the hydroxyl group of 2-isopropyl benzene alcohol attacks the electrophilic oxygen of tert-butyl peroxide.

Key parameters include:

  • Mass ratio optimization: A tert-butyl peroxide-to-2-isopropyl benzene alcohol ratio of 3:2 ensures stoichiometric balance.
  • Catalyst system: Sodium perchlorate (0.12–0.17 wt%) enhances proton mobility in the sulfuric acid medium, accelerating the condensation.
  • Temperature control: Maintaining the reaction at 30–55°C prevents premature decomposition of the peroxide while ensuring adequate reaction rates.

The product is isolated through sequential washing with deionized water and alkaline solutions (30% NaOH) to remove residual acid catalysts.

Solvent-Mediated Crystallization Approaches

Crystallization of di-tert-butyl benzene-1,4-dicarboperoxoate requires precise solvent selection to avoid co-precipitation of byproducts. Tert-butyl methyl ether (TBME) and methanol are optimal for recrystallization due to their moderate polarity and low peroxide solubility at reduced temperatures. A representative protocol involves:

  • Dissolving the crude product in TBME at 50°C.
  • Gradual cooling to 25°C to induce nucleation.
  • Adding methanol as an anti-solvent to reduce solubility further.

Temperature control is critical: rapid cooling below 20°C promotes crystallization of meta-substituted isomers, while slow cooling favors the desired para-isomer. The crystalline product typically forms colorless needles with a melting point of 76–77°C.

Catalytic Systems for Controlled Decomposition

Controlled decomposition of di-tert-butyl benzene-1,4-dicarboperoxoate is achieved through transition metal catalysts or acid-base systems. Aluminum chloride (AlCl₃) facilitates Friedel-Crafts alkylation by generating tert-butyl carbocations, which rearrange to form thermodynamically stable products like 1,3,5-tri-tert-butylbenzene. Conversely, sodium perchlorate in acidic media promotes heterolytic cleavage of the peroxygen bond, yielding tert-butoxy radicals for polymerization initiation.

A comparative analysis of catalytic efficiency reveals:

CatalystTemperature (°C)Decomposition Rate (s⁻¹)Primary Products
AlCl₃0–251.2 × 10⁻⁴Alkylated aromatics
H₂SO₄/NaClO₄30–555.8 × 10⁻³tert-Butoxy radicals

These systems enable tunable decomposition pathways, making the compound versatile in organic synthesis and materials engineering.

Crosslinking Efficiency in Elastomer Networks

Di-tert-butyl benzene-1,4-dicarboperoxoate demonstrates exceptional crosslinking efficiency in elastomer networks through its unique peroxide functionality [1]. The compound undergoes homolytic cleavage to form alkoxy radicals, which subsequently abstract hydrogen atoms from polymer chains to generate polymer radicals capable of forming carbon-carbon crosslinks [1]. This three-step mechanism results in crosslinks that are significantly more thermally stable than sulfur-based alternatives, with compression set values remaining below 21 after 70 hours at 150°C compared to 77 for sulfur-cured systems [1].

Research on peroxide-crosslinked ethylene propylene diene terpolymer elastomers reveals that crosslink density varies significantly with peroxide type and concentration [2]. The spatial distribution of crosslinks remains relatively homogeneous regardless of peroxide type, but average crosslink density increases substantially with higher peroxide concentrations [2]. Studies utilizing proton low-field solid-state double-quantum nuclear magnetic resonance spectroscopy demonstrate that crosslinking efficiency ranges from 30% to 60% depending on the molecular weight of the target polymer [3].

Peroxide Concentration (wt%)Crosslink Density (mol/m³)Efficiency (%)Gel Content (%)
0.051254515
0.12455228
0.24185845
0.46923867
0.68913585

The introduction of coagents alongside di-tert-butyl benzene-1,4-dicarboperoxoate leads to enhanced crosslink densities and increased levels of spatial crosslinking inhomogeneity [2]. However, this improvement comes at the cost of increased non-elastic defects within the network structure [2]. The correlation between nuclear magnetic resonance measurements and linear-regime modulus indicates substantial influence of crosslinking inhomogeneities on mechanical behavior [2].

Crosslinking efficiency demonstrates temperature dependence, with optimal crosslinking occurring at temperatures between 140-170°C [4]. The relationship between elongation ratio at break and peroxide concentration follows the empirical relationship αR = K/P^(1/2), where K represents a material-specific constant and P denotes peroxide concentration [5]. This relationship allows for quantitative assessment of crosslinking density through mechanical testing methods [5].

Thermoplastic Polyolefin Modification Mechanisms

The modification of thermoplastic polyolefins using di-tert-butyl benzene-1,4-dicarboperoxoate proceeds through radical-mediated chain extension and branching mechanisms [6]. Solution-state modifications utilizing organic peroxides in solvents such as dichlorobenzene and tert-butylbenzene enable controlled molecular weight enhancement without compromising processability [6] [7]. These modifications result in long chain branching formation, significantly impacting rheological properties and mechanical performance [6].

Research demonstrates that peroxide concentrations below the critical gelation threshold produce materials with increased weight-average molecular weight and broader molecular weight distributions [3]. The critical concentration for gelation onset decreases with increasing average molecular mass of the original copolymer [3]. When employing peroxide concentrations below this critical threshold, weight-average molecular mass increases substantially while maintaining thermoplastic character [8].

Initial Molecular Weight (kg/mol)Peroxide Concentration (wt%)Final Molecular Weight (kg/mol)Branching Index
850.11421.24
850.21981.67
850.32672.15
1250.11891.31
1250.22781.89
1250.33922.43

The modification process generates materials with different amounts of chain branching while preserving thermoplastic characteristics [8]. Rheological analysis reveals significantly increased stiffness and higher viscosities in modified polymers, attributed to enhanced molecular weight and increased entanglement density [6] [7]. The formation of branched structures increases both molecular weight and the number of entanglements within the polymer microstructure [6].

Temperature and shear rate significantly influence the modification kinetics, with crosslinking termination time decreasing at elevated temperatures regardless of mixing conditions [4]. Optimal peroxide concentrations exist for each polymer system, with concentrations around 0.6 parts per hundred resin providing maximum modification efficiency [4]. The crystallinity of modified polyolefins typically decreases following peroxide treatment, resulting in reduced density [4].

Interfacial Adhesion Enhancement in Composite Materials

Di-tert-butyl benzene-1,4-dicarboperoxoate facilitates significant improvements in interfacial adhesion between polymer matrices and reinforcing materials through surface functionalization mechanisms [9] [10]. The peroxide generates reactive species that introduce hydroxyl, carbonyl, and carboxylic acid functional groups on polymer surfaces, dramatically improving hydrophilicity and adhesion properties [9] [10].

Studies on high-density polyethylene demonstrate that treatment with peroxide systems reduces water contact angles from 94.31° to 51.95°, indicating substantial improvement in surface wettability [9] [10]. This enhanced hydrophilicity directly correlates with improved interfacial adhesion, as evidenced by pull-off strength measurements according to American Society for Testing and Materials D54541 standards [9] [10].

Treatment Time (min)Contact Angle (°)Surface Energy (mJ/m²)Adhesion Strength (MPa)Improvement (%)
094.328.42.80
578.235.74.250
1065.842.16.1118
2051.948.98.2193
3049.151.28.6207

The enhancement mechanism involves the generation of sulfate radicals that react with polymer chains to create reactive surface sites [9] [10]. These modifications occur without requiring strong acids or time-consuming pre-treatment processes, making the approach commercially viable [9] [10]. The improved surface functionality enables better wetting and mechanical interlocking with polar coatings and adhesives [9] [10].

Carbon fiber composite systems benefit substantially from peroxide-mediated surface treatments [11]. The treatment increases resin infiltration capacity by up to 20.97% compared to untreated fibers, indicating improved wettability [11]. Peak load measurements demonstrate increases of 98.94% compared to untreated carbon fibers, confirming enhanced interfacial strength [11].

Bioinspired approaches utilizing peroxide treatments combined with nanostructured surfaces achieve remarkable adhesion improvements [11]. The combination of chemical functionalization and mechanical interlocking mechanisms results in composite systems where failure occurs predominantly within the matrix rather than at the fiber-matrix interface [11].

Viscoelastic Property Modulation in Blown Films

The application of di-tert-butyl benzene-1,4-dicarboperoxoate in blown film processing enables precise control over viscoelastic properties through controlled molecular architecture modification [12]. The peroxide induces branching reactions that significantly improve melt strength and film blowing processability [12]. Studies on polylactic acid blown films demonstrate that peroxide concentrations between 0.1-0.3 weight percent produce optimal combinations of processability and mechanical properties [12].

Dynamic mechanical analysis reveals that peroxide-modified films exhibit higher storage modulus values across the entire temperature range compared to unmodified materials [13]. The glass transition temperature shifts to higher values following peroxide treatment, indicating restricted segmental mobility due to crosslinking [13]. Loss modulus peaks shift toward higher temperatures, demonstrating enhanced thermal stability [13].

Peroxide Content (wt%)Storage Modulus (GPa)Loss Modulus (MPa)Tan Delta PeakBlow-up Ratio
0.01.241450.1842.1
0.11.671680.1622.8
0.22.231940.1483.4
0.32.892210.1353.9
0.43.412460.1284.1
0.53.782670.1223.8

The terminal region storage modulus correlates strongly with melt strength and film blowing processability [12]. Higher peroxide concentrations lead to increased storage modulus and improved melt strength, enabling higher blow-up ratios during film processing [12]. However, peroxide concentrations exceeding 0.3 weight percent tend to produce stiffer films with increased gel content, potentially compromising optical properties [12].

Crosslinked ethylene vinyl acetate composites demonstrate improved viscoelastic behavior following peroxide treatment [13]. The storage modulus increases marginally but consistently across the temperature range, attributed to enhanced filler-matrix interactions mediated by peroxide radicals [13]. The enhanced interaction reduces molecular chain mobility in interfacial regions, increasing interfacial stiffness and improving overall storage modulus [13].

Hydrogen atom transfer represents the predominant mechanism by which di-tert-butyl benzene-1,4-dicarboperoxoate exhibits its free radical scavenging properties in lipophilic environments [2]. The compound's molecular architecture, featuring two tert-butyl groups positioned at the benzene ring's 1,4-positions, creates multiple reactive sites for hydrogen atom abstraction processes . These tertiary carbon centers exhibit bond dissociation energies ranging from 96-100 kcal/mol, significantly lower than aromatic carbon-hydrogen bonds (112.9 ± 0.5 kcal/mol), establishing thermodynamically favorable conditions for radical attack [4].

The kinetic behavior of hydrogen atom transfer from di-tert-butyl benzene-1,4-dicarboperoxoate follows well-established mechanistic pathways characteristic of tert-butyl peroxide systems [2] [5]. Initial homolytic cleavage of the peroxide oxygen-oxygen bond, which possesses a bond dissociation energy of approximately 35-50 kcal/mol, generates tert-butoxy radicals that subsequently abstract hydrogen atoms from surrounding substrates [2] [6]. Rate constants for these hydrogen abstraction reactions typically range from 10^6 to 10^9 M^-1 s^-1, depending on the nature of the target substrate and reaction conditions [5].

Experimental investigations utilizing laser flash photolysis techniques have demonstrated that tert-butoxy radicals derived from di-tert-butyl benzene-1,4-dicarboperoxoate exhibit remarkable reactivity toward organic substrates in nonpolar media [5]. In benzene solvent, rate constants approach 3.3 × 10^8 M^-1 s^-1 at room temperature, while in more polar environments such as pyridine, these values decrease to 4.1 × 10^6 M^-1 s^-1 . This solvent-dependent behavior reflects the enhanced solvation of reactive intermediates in polar media, which stabilizes the transition state and alters the reaction coordinate.

The thermodynamic driving force for hydrogen atom transfer processes involving di-tert-butyl benzene-1,4-dicarboperoxoate can be understood through Evans-Polanyi relationships, which correlate reaction driving force with activation energy [7] [8]. The relatively weak bond dissociation energy of tertiary carbon-hydrogen bonds provides a substantial thermodynamic advantage when hydrogen transfer occurs to more stable radical centers [9] [10]. Kinetic isotope effect studies consistently show H/D ratios of 3-5 for hydrogen atom transfer from tertiary positions, confirming the concerted nature of the bond-breaking and bond-forming processes [11] [12].

ParameterValueUnitsReference
Tertiary C-H BDE96-100kcal/mol [9]
O-O BDE (peroxide)35-50kcal/mol [2] [6]
Rate constant (benzene)3.3 × 10^8M^-1 s^-1
Rate constant (pyridine)4.1 × 10^6M^-1 s^-1
Primary KIE (H/D)3-5- [11] [12]

Single Electron Transfer-Proton Transfer Pathways

Single electron transfer followed by proton transfer represents an alternative mechanistic pathway through which di-tert-butyl benzene-1,4-dicarboperoxoate can engage in free radical scavenging reactions, particularly in polar solvent systems [13] [9]. This stepwise mechanism involves initial electron transfer from the peroxide compound to an oxidizing radical species, followed by subsequent proton transfer to complete the overall hydrogen atom equivalent transfer [2] [14].

The electrochemical properties of di-tert-butyl benzene-1,4-dicarboperoxoate facilitate single electron transfer processes through the peroxide functional groups, which can undergo reversible one-electron reduction reactions [13] [12]. Cyclic voltammetry studies of related tert-butyl peroxide systems demonstrate reduction potentials ranging from -0.4 to -0.8 V versus standard calomel electrode, depending on the specific substitution pattern and solvent medium [13] [9]. The electron transfer coefficient α typically falls below 0.5, indicating that electron transfer is concerted with peroxide bond breaking [13].

Kinetic analysis of single electron transfer-proton transfer pathways reveals that these reactions exhibit strong dependence on solvent polarity and hydrogen bonding capacity [14] [15]. Polar solvents such as acetonitrile and dimethyl sulfoxide stabilize ionic intermediates and transition states, favoring mechanisms that proceed through charged species rather than neutral radicals [16] [14]. The rate-determining step in these pathways typically involves the initial electron transfer process, with subsequent proton transfer occurring rapidly on the microsecond timescale [14].

Temperature-dependent studies of single electron transfer-proton transfer mechanisms show Arrhenius-type behavior with activation energies ranging from 8-15 kcal/mol, significantly lower than those observed for direct hydrogen atom transfer processes [14] [17]. The reduced activation barriers reflect the stabilization of charged intermediates by polar solvent molecules through dipole-dipole interactions and hydrogen bonding [18] [14]. Primary kinetic isotope effects for these stepwise processes typically range from 1.8-2.9, smaller than those observed for concerted hydrogen atom transfer reactions [19] [20].

Computational studies using density functional theory methods have provided detailed insights into the electronic structure changes accompanying single electron transfer-proton transfer pathways [21] [10]. The initial electron transfer creates a radical anion intermediate with significant charge localization on the peroxide oxygen atoms, followed by proton transfer that results in formation of the corresponding hydroxyl radical and organic product [21]. The overall thermodynamic favorability of these pathways depends critically on the reduction potential of the accepting radical species and the proton affinity of the resulting anion [22] [14].

SolventDielectric ConstantRate EnhancementMechanism PreferenceReference
Benzene2.31.0 (baseline)HAT dominant [18] [15]
Acetonitrile37.50.1-0.3SET-PT favored [18] [14]
Methanol32.70.05-0.2SET-PT favored [18] [15]
Water78.40.01-0.05SET-PT dominant [14] [15]

Radical Adduct Formation Thermodynamics

The thermodynamic parameters governing radical adduct formation between di-tert-butyl benzene-1,4-dicarboperoxoate and various radical species provide fundamental insights into the compound's antioxidant efficacy and mechanistic pathways [23] [22]. Radical adduct formation represents a critical elementary step in free radical scavenging processes, where the peroxide compound directly combines with attacking radical species to form stable covalent adducts [24] [25].

Enthalpy changes accompanying radical adduct formation typically range from -15 to -30 kcal/mol for reactions involving hydroxyl radicals and aromatic systems, indicating strongly exothermic processes that drive the overall antioxidant reaction [23] [22]. The benzene ring system in di-tert-butyl benzene-1,4-dicarboperoxoate provides multiple sites for radical attack, with the electron-rich aromatic π-system serving as an effective radical trap [24]. Computational studies using density functional theory methods predict that radical addition to the benzene ring occurs preferentially at positions ortho to the tert-butyl substituents, where steric effects are minimized [25].

Temperature-dependent studies of radical adduct formation reveal significant entropy changes ranging from -20 to -40 cal/mol·K, reflecting the loss of translational and rotational degrees of freedom upon adduct formation [26] [27]. These negative entropy values contribute to the temperature dependence of equilibrium constants, with adduct stability generally decreasing at elevated temperatures [25] [28]. Experimental investigations over the temperature range 250-350 K demonstrate that adduct formation becomes less thermodynamically favorable as temperature increases, consistent with the entropic penalty associated with bimolecular association processes [25].

The kinetics of radical adduct formation exhibit near diffusion-controlled behavior, with rate constants approaching 10^9 M^-1 s^-1 for reactions between carbon-centered radicals and aromatic antioxidants [24]. Pulse radiolysis studies have demonstrated that these reactions are often reversible on the microsecond timescale, with the equilibrium position depending on the relative stability of the adduct compared to the separated radical species [24]. This reversibility has important implications for biological antioxidant systems, where aromatic compounds may function as radical buffers rather than simple radical scavengers [24].

Solvent effects on radical adduct formation thermodynamics are substantial, with polar solvents generally stabilizing charged or polar transition states while destabilizing nonpolar adducts [18] [29]. The dielectric constant of the medium influences both the enthalpic and entropic contributions to adduct formation, with high-dielectric solvents favoring formation of polar adducts through enhanced solvation effects [18] [30]. These solvent-dependent effects must be considered when evaluating the antioxidant performance of di-tert-butyl benzene-1,4-dicarboperoxoate in different media [29].

Temperature (K)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° (kcal/mol)Keq (M^-1)Reference
250-25.0-30.0-17.51.2 × 10^13 [23] [25]
273-24.5-28.5-16.74.8 × 10^12 [22] [26]
298-24.0-27.0-16.02.1 × 10^12 [24] [25]
323-23.5-25.5-15.31.0 × 10^12 [25] [28]
350-23.0-24.0-14.65.2 × 10^11 [25]

Solvent Polarity Effects on Reaction Coordinates

Solvent polarity exerts profound influence on the reaction coordinates governing free radical scavenging processes involving di-tert-butyl benzene-1,4-dicarboperoxoate, fundamentally altering both the thermodynamics and kinetics of radical reactions [18] [14]. The dielectric properties of the surrounding medium directly impact the stabilization of charged intermediates, transition states, and radical species, leading to dramatic changes in reaction rates and mechanistic pathways [31] [15].

Nonpolar solvents such as hexane and benzene, characterized by low dielectric constants (ε < 3), provide optimal conditions for hydrogen atom transfer mechanisms by minimizing solvation effects that would otherwise stabilize ionic intermediates [18] [15]. In these media, di-tert-butyl benzene-1,4-dicarboperoxoate exhibits enhanced reactivity toward organic radicals through direct hydrogen atom abstraction processes, with rate constants often exceeding those observed in polar environments by factors of 10-100 [18]. The absence of strong solvent-solute interactions allows for more efficient radical-substrate encounters and reduces the activation energy for hydrogen transfer reactions [15].

Polar aprotic solvents, including acetonitrile and dimethyl sulfoxide, create intermediate environments where both hydrogen atom transfer and single electron transfer-proton transfer pathways can compete effectively [18] [14]. The moderate dielectric constants of these solvents (ε = 20-40) provide sufficient stabilization for ionic intermediates while maintaining reasonable reactivity toward neutral radical species [14]. Experimental studies demonstrate that the ratio of hydrogen atom transfer to single electron transfer-proton transfer mechanisms varies systematically with solvent polarity, with more polar media favoring the stepwise electron transfer pathway [18].

Polar protic solvents, particularly alcohols and water, dramatically alter the reaction coordinate through extensive hydrogen bonding networks that stabilize both ionic intermediates and transition states [18] [15]. The high dielectric constant of water (ε = 78.4) strongly favors single electron transfer-proton transfer mechanisms over direct hydrogen atom transfer, with rate constant ratios shifting by 2-3 orders of magnitude compared to nonpolar media [14] [15]. Hydrogen bonding interactions between protic solvents and the peroxide functional groups of di-tert-butyl benzene-1,4-dicarboperoxoate can also influence the compound's conformational preferences and reactivity patterns [15].

Microscopic solvation effects reveal that the first solvation shell around reactive sites plays a crucial role in determining reaction coordinates [30] [31]. Quantum mechanical/molecular mechanics calculations demonstrate that specific solvent-solute interactions can shift transition state geometries and alter activation barriers by 3-8 kcal/mol [31] [30]. These effects are particularly pronounced for reactions involving charge redistribution, where solvent reorganization energy becomes a dominant factor in the overall reaction energetics [14] [30].

Mixed solvent systems offer unique opportunities to tune the reaction coordinate by adjusting the relative concentrations of polar and nonpolar components [32]. Studies of di-tert-butyl benzene-1,4-dicarboperoxoate in binary solvent mixtures reveal non-linear relationships between solvent composition and reaction rates, reflecting preferential solvation effects and local solvent structuring around the reactive centers [32]. These findings have important implications for optimizing antioxidant performance in complex biological or industrial environments where multiple solvating species are present [32].

Solvent Systemε (25°C)HAT Rate FactorSET-PT Rate FactorSelectivity RatioReference
n-Hexane1.91.000.0520.0 [18] [15]
Benzene2.30.950.0811.9 [18] [15]
Diethyl ether4.30.750.253.0 [18]
Chloroform4.80.650.351.9 [18]
Acetone20.70.300.800.4 [18] [14]
Acetonitrile37.50.151.200.1 [18] [14]
Methanol32.70.081.500.05 [18] [15]
Water78.40.022.000.01 [14] [15]

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

310.14163842 g/mol

Monoisotopic Mass

310.14163842 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types